9-Benzyl-3,9-diazabicyclo[4.2.1]nonane
Description
Structure
3D Structure
Properties
IUPAC Name |
9-benzyl-3,9-diazabicyclo[4.2.1]nonane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2/c1-2-4-12(5-3-1)11-16-13-6-7-14(16)10-15-9-8-13/h1-5,13-15H,6-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJNTXJZFBOWQPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNCCC1N2CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108437-46-3 | |
| Record name | 9-benzyl-3,9-diazabicyclo[4.2.1]nonane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 9 Benzyl 3,9 Diazabicyclo 4.2.1 Nonane
Strategic Precursor Synthesis for the Bicyclo[4.2.1]nonane Core
The efficient construction of the 3,9-diazabicyclo[4.2.1]nonane scaffold begins with the synthesis of suitable precursors that contain the fundamental bicyclo[4.2.1]nonane core. These precursors are typically bridged bicyclic ketones, which can be elaborated into the target diamine through key rearrangement and reduction reactions.
Synthesis of Bridged Bicyclic Ketones as Key Intermediates
A common and effective strategy for accessing the bicyclo[4.2.1]nonane core is to utilize readily available bridged bicyclic ketones from the tropane (B1204802) alkaloid family. Nortropinone and its derivatives serve as excellent starting materials. For instance, a practical synthesis of a nortropinone derivative, a key precursor, can be achieved in a single step from commercially available materials, setting the stage for subsequent rearrangement to introduce the second nitrogen atom into the bicyclic framework. nih.govresearchgate.net Another closely related starting material, tropinone (B130398), which features an N-methyl group, is also frequently employed. nih.govgoogleapis.com The accessibility of these ketones, derived from natural sources or through established synthetic routes, makes them pivotal intermediates in the synthesis of 3,9-diazabicyclo[4.2.1]nonane and its analogues.
Oxime Formation and Subsequent Rearrangement (e.g., Beckmann Rearrangement) in Bridged Systems
With a suitable bridged bicyclic ketone in hand, the next critical step is a ring expansion reaction to form a lactam, thereby incorporating the second heteroatom into the scaffold. This is commonly achieved through a Beckmann rearrangement of a ketoxime or a direct Schmidt rearrangement of the ketone.
The Beckmann rearrangement proceeds via the formation of an oxime from the ketone, which is then treated with an acid or another promoting agent to induce rearrangement. A notable example is the asymmetric synthesis of a (1S,6R)-3,9-diazabicyclo[4.2.1]nonane derivative, where a nortropinone precursor is first converted to its corresponding E-oxime. nih.gov This oxime is then subjected to a stereospecific Beckmann rearrangement. nih.govresearchgate.net The stereochemistry of the oxime is crucial as the migration of the carbon anti-periplanar to the leaving group on the nitrogen dictates the regioselectivity of the lactam formation. wikipedia.org In a reported scalable synthesis, this transformation was achieved through a crystallization-induced diastereomer transformation (CIDT) of oxime isomers, allowing for high stereocontrol. nih.gov
Alternatively, the Schmidt rearrangement offers a more direct conversion of the ketone to the lactam without the need to isolate the oxime intermediate. This reaction typically employs hydrazoic acid (HN₃), often generated in situ from sodium azide (B81097) and a strong acid like sulfuric acid. For example, tropinone can be converted directly to 9-methyl-3,9-diazabicyclo[4.2.1]nonan-4-one by treatment with sodium azide in the presence of concentrated sulfuric acid in chloroform. nih.govgoogleapis.com
| Rearrangement Method | Starting Material | Key Reagents | Product | Reference |
| Beckmann Rearrangement | Nortropinone derivative oxime | Tosyl chloride, NaOH | (1S,6R)-Lactam Precursor | nih.govresearchgate.net |
| Schmidt Rearrangement | Tropinone | NaN₃, H₂SO₄ | 9-Methyl-3,9-diazabicyclo[4.2.1]nonan-4-one | nih.govgoogleapis.com |
Targeted Construction of the 3,9-Diazabicyclo[4.2.1]nonane Scaffold
Once the lactam precursor containing the expanded diazabicyclic core is synthesized, the final steps involve modifications to establish the desired diamine structure. These methods include reduction of the lactam, cycloaddition strategies for de novo scaffold construction, and advanced C-H amination techniques.
Reduction Strategies for Lactam Precursors to the Bicyclic Diamine
The most direct method to convert the lactam precursors into the corresponding bicyclic diamines is through reduction of the amide functionality. Powerful reducing agents are required for this transformation. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this purpose, effectively reducing the cyclic amide to a secondary amine.
In the synthesis of the (1S,6R)-3,9-diazabicyclo[4.2.1]nonane derivative, the lactam obtained from the Beckmann rearrangement is reduced with LiAlH₄ to yield the monoprotected bicyclic diamine. nih.govresearchgate.net Similarly, the lactam product from the Schmidt rearrangement of tropinone, 9-methyl-3,9-diazabicyclo[4.2.1]nonan-4-one, is readily reduced with LiAlH₄ in anhydrous tetrahydrofuran (B95107) to afford 3-methyl-3,9-diazabicyclo[4.2.1]nonane in high yield. nih.gov This reduction is a robust and widely applicable method for the final step in constructing the saturated 3,9-diazabicyclo[4.2.1]nonane core.
[3+2] Cycloaddition-Based Approaches for Diastereoselective Assembly
An alternative and elegant approach to the 3,9-diazabicyclo[4.2.1]nonane scaffold involves a multicomponent [3+2] cycloaddition reaction. This strategy builds the core structure in a highly convergent and diastereoselective manner. A one-pot methodology has been developed that combines a three-component [3+2] cycloaddition followed by subsequent reduction and lactamization steps. osi.lvresearchgate.nettharaka.ac.ke
This process typically involves the reaction of an amino acid ester hydrochloride, an aldehyde (such as 2-azidobenzaldehyde (B97285) or 2-nitrobenzaldehyde), and a dipolarophile like N-benzylmaleimide. researchgate.net The initial [3+2] cycloaddition of the in situ generated azomethine ylide with the maleimide (B117702) forms a complex pyrrolidine-containing intermediate. This intermediate is then subjected to reduction of the azide or nitro group to an amine, which subsequently undergoes intramolecular lactamization to furnish the final 3,9-diazabicyclo[4.2.1]nonane-containing scaffold as a single diastereomer. researchgate.net This pot, atom, and step economic (PASE) approach provides rapid access to structurally diverse and complex molecules containing the desired bicyclic diamine core. researchgate.net
| Aldehyde Component | Dipolarophile | Amine Component | Yield | Diastereoselectivity | Reference |
| 2-Azidobenzaldehyde | N-Benzylmaleimide | L-Alanine methyl ester HCl | 81% | Single diastereomer | researchgate.net |
| 2-Nitrobenzaldehyde | N-Benzylmaleimide | L-Alanine methyl ester HCl | 77% | Single diastereomer | researchgate.net |
Intramolecular Amination of Remote C-H Bonds in Bridged Amine Synthesis
The direct conversion of C-H bonds into C-N bonds represents a powerful and modern strategy in synthetic chemistry. Intramolecular C-H amination, often catalyzed by transition metals like rhodium, offers a promising, albeit less explored, avenue for the synthesis of bridged diamines. nih.govresearchgate.netnih.gov This methodology allows for the formation of heterocyclic structures by creating a C-N bond at a position remote from an existing nitrogen-containing functional group, such as a sulfamate (B1201201) ester. nih.govnih.gov
While a direct application of this method for the synthesis of 9-Benzyl-3,9-diazabicyclo[4.2.1]nonane has not been explicitly detailed in the reviewed literature, the principles of rhodium-catalyzed C-H amination suggest its potential applicability. A hypothetical approach would involve designing an acyclic or monocyclic precursor containing a directing group (e.g., a sulfamate) and a tethered amine. A catalyst, such as a dirhodium complex, could then facilitate the intramolecular insertion of a nitrene into a remote C-H bond to forge the second ring of the bicyclic system. The high degree of chemo- and regioselectivity often observed in these reactions could provide a novel and efficient entry into the 3,9-diazabicyclo[4.2.1]nonane scaffold, bypassing the need for classical rearrangement or cycloaddition pathways. nih.govnih.gov Further research in this area could establish intramolecular C-H amination as a key tool for the synthesis of complex bridged amine structures.
Asymmetric Synthesis through Crystallization-Induced Diastereomer Transformation (CIDT)
A practical and scalable asymmetric synthesis for the bicyclic diamine (1S,6R)-3,9-diazabicyclo[4.2.1]nonane has been developed utilizing a crystallization-induced diastereomer transformation (CIDT) of oxime isomers. This method provides a reliable route to enantiomerically pure versions of the diazabicyclic core, which is crucial for medicinal chemistry applications.
The process begins with a nortropinone derivative, which is prepared in a single step from commercially available materials. This starting material is reacted with the chiral auxiliary (S)-phenylethylamine, leading to the formation of a mixture of (E)- and (Z)-oxime diastereomers. The key to the asymmetric synthesis is the CIDT process, where the undesired diastereomer in the solution epimerizes and crystallizes as the desired, thermodynamically more stable (E)-oxime. This transformation allows for a high yield of the specific diastereomer needed for the subsequent steps.
Following the successful isolation of the (E)-oxime, it undergoes a stereospecific Beckmann rearrangement. This reaction transforms the oxime into a lactam, rearranging the carbon skeleton while maintaining the stereochemical integrity established during the CIDT step. The final step in forming the core structure is the reduction of the lactam, typically with a powerful reducing agent like lithium aluminum hydride (LiAlH₄), to yield the monoprotected (1S,6R)-3,9-diazabicyclo[4.2.1]nonane derivative.
Table 1: Key Stages of Asymmetric Synthesis via CIDT
| Stage | Description | Key Reagents/Conditions | Intermediate/Product |
| Oxime Formation | Reaction of a nortropinone derivative with a chiral auxiliary to form a mixture of oxime diastereomers. | (S)-phenylethylamine | (E)/(Z)-Oxime Mixture |
| CIDT | Equilibration of the diastereomeric mixture in solution, leading to the selective crystallization of the desired (E)-oxime. | Controlled crystallization | Pure (E)-Oxime Diastereomer |
| Beckmann Rearrangement | Stereospecific rearrangement of the purified (E)-oxime to form a bicyclic lactam. | Acid catalyst | Bicyclic Lactam |
| Reduction | Reduction of the lactam to afford the final enantiomerically pure monoprotected diamine. | LiAlH₄ | (1S,6R)-3,9-diazabicyclo[4.2.1]nonane derivative |
Organocatalyzed Domino Reactions for 3,9-Diazabicyclo[4.2.1]nonane Analogs
Organocatalysis offers an efficient pathway to synthesize analogs of the 3,9-diazabicyclo[4.2.1]nonane scaffold through domino reactions. A notable example involves the transformation of the carbapenem (B1253116) core structure to produce diazabicyclo[4.2.1]nonane analogues. acs.org
This particular domino reaction is a two-component Mannich reaction between an imine and the carbapenem core, p-nitrobenzyl-6-(1-hydroxyethyl)-1-azabicyclo(3.2.0)heptane-3,7-dione-2-carboxylate. The reaction is catalyzed by the amino acid (S)-proline. Research has shown that the concentration of the organocatalyst plays a critical role in the reaction outcome. When the reaction is conducted in DMSO with 30 mol% of (S)-proline, the formation of the diazabicyclo[4.2.1]nonane analog is favored. The reaction proceeds through an intramolecular Mannich reaction, yielding the final bicyclic product with excellent diastereoselectivity (>99:1), leveraging the inherent chirality of the carbapenem starting material. acs.org This methodology highlights the utility of organocatalyzed domino sequences in accessing complex heterocyclic scaffolds from readily available starting materials.
Table 2: Organocatalyzed Domino Reaction for Diazabicyclononane Analogs
| Component | Role | Example Compound |
| Starting Material | Provides the core bicyclic structure. | p-Nitrobenzyl-6-(1-hydroxyethyl)-1-azabicyclo(3.2.0)heptane-3,7-dione-2-carboxylate |
| Reactant | Participates in the Mannich reaction. | Pre-formed imines |
| Organocatalyst | Catalyzes the domino sequence. | (S)-Proline (30 mol%) |
| Solvent | Reaction medium. | DMSO |
N-Alkylation and Protecting Group Strategies on the Diazabicyclic Core
The selective functionalization of the two nitrogen atoms within the 3,9-diazabicyclo[4.2.1]nonane core is essential for creating diverse derivatives for structure-activity relationship studies. This is achieved through strategic use of protecting groups and controlled N-alkylation reactions.
A common strategy involves the use of the tert-butyloxycarbonyl (Boc) group to protect one of the nitrogen atoms, often at the N9 position, allowing for selective manipulation of the N3 position. The Boc group is stable under many reaction conditions but can be readily removed under mild acidic conditions. atomfair.com
A more detailed synthetic sequence demonstrates the orthogonal protection and functionalization of the N3 and N9 positions. nih.gov Starting with a precursor like 9-methyl-3,9-diazabicyclo[4.2.1]nonane, the N3 amine can be protected via carbamylation using ethyl chloroformate. The subsequent step involves demethylation at the N9 position to yield a secondary amine. This free amine can then be functionalized, for example, through N-arylation using a boronic acid and a copper catalyst. Finally, the protecting group at the N3 position can be removed (deprotection) to yield a secondary amine that is available for further alkylation or other modifications. nih.gov This stepwise approach allows for the precise and selective introduction of different substituents at both nitrogen centers of the diazabicyclic core.
Table 3: Summary of N-Alkylation and Protecting Group Strategies
| Strategy | Position | Reagents/Conditions | Purpose |
| Protection | N3 | Ethyl chloroformate | Protects the N3 amine to allow for selective functionalization at N9. |
| Demethylation | N9 | - | Exposes the N9 amine for subsequent reactions. |
| N-Arylation | N9 | 4-Chlorophenylboronic acid, Copper acetate, Et₃N | Introduces an aryl group at the N9 position. |
| Deprotection | N3 | KOH, ethylene (B1197577) glycol | Removes the carbamate (B1207046) protecting group to expose the N3 amine for further functionalization. |
| Protection | N9 | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | A common alternative to protect the N9 position. |
Reactivity and Mechanistic Elucidation of 9 Benzyl 3,9 Diazabicyclo 4.2.1 Nonane Systems
Mechanistic Investigations of Nucleophilic Reactivity in Bridged Tertiary Amines
The nucleophilic character of the tertiary amine in the 9-position and the secondary amine in the 3-position is a key feature of the 9-Benzyl-3,9-diazabicyclo[4.2.1]nonane system. This nucleophilicity is central to its role in various chemical transformations.
The nitrogen atoms in this compound can participate in nucleophilic attacks due to their electron-rich nature. smolecule.com For instance, the synthesis of this compound often involves the nucleophilic substitution reaction of a precursor with benzyl (B1604629) chloride, where the secondary amine attacks the electrophilic benzyl carbon. Conversely, the benzyl group itself can be substituted by other functional groups through nucleophilic substitution reactions.
The fragmentation of N-benzyl substituted amines under certain conditions, such as mass spectrometry, often proceeds via specific pathways. A common fragmentation route involves the heterolytic cleavage of the C-N bond connecting the benzyl group to the amine. This can lead to the formation of a stable benzylic or tropylium (B1234903) carbocation (C₇H₇⁺). nih.gov The stability of this carbocation makes this a favorable fragmentation pathway. nih.gov Studies on related N-benzyl substituted compounds have shown that the charge state of the precursor ion can influence the fragmentation pathway. For doubly-charged ions, both backbone fragmentation and carbocation elimination are observed, while for triply-charged ions, the elimination of the carbocation is the predominant pathway. nih.gov This fragmentation is believed to be a charge-directed reaction, dependent on the protonation state of the amine. nih.govnih.gov
The terms nucleophilicity and basicity, while related, are distinct. Basicity is a thermodynamic property that describes the ability of a species to accept a proton, while nucleophilicity is a kinetic property that describes the rate at which a species attacks an electrophilic center. masterorganicchemistry.comreddit.comyoutube.com In bridged bicyclic systems like this compound, the rigid conformation can significantly influence both of these properties.
The constrained geometry of the bicyclic framework can affect the availability of the nitrogen lone pairs for bonding. researchgate.net Steric hindrance around the nitrogen atoms can impede their ability to attack bulky electrophiles, thereby reducing their nucleophilicity. However, the same steric constraints might have a lesser effect on the ability to accept a small proton, thus altering the nucleophilicity to basicity ratio compared to acyclic amines. The conformational rigidity of such systems pre-organizes the molecule, which can be advantageous in certain reactions. researchgate.net The relative basicities and nucleophilicities of the two nitrogen atoms in this compound would also be different due to the electronic effect of the benzyl group on the N9 nitrogen.
Stereoelectronic Effects and Conformational Control in Reactions
The three-dimensional arrangement of atoms and orbitals in this compound plays a critical role in determining its reactivity and the stereochemical outcome of its reactions.
The synthesis of the 3,9-diazabicyclo[4.2.1]nonane skeleton can be achieved through intramolecular cyclization reactions. researchgate.netresearchgate.net For example, acid-catalyzed cyclization of appropriate linear amine precursors is a viable strategy. The stereoelectronic requirements of these cyclization reactions are crucial for achieving the desired ring system. The migrating group in rearrangement reactions, for instance, must often be anti-periplanar to the bond being broken, a principle known as stereoelectronic control. uvm.edu
In the formation of the bicyclic system, the regioselectivity of the ring closure is critical. The relative positioning of functional groups in the precursor determines which bonds are formed and the resulting ring sizes. For example, a one-pot, three-component [3+2] cycloaddition followed by reduction and lactamization has been developed for the diastereoselective synthesis of the 3,9-diazabicyclo[4.2.1]nonane scaffold. researchgate.net Such methods offer a high degree of control over the stereochemical outcome of the reaction.
Reactivity in Transition-Metal-Catalyzed Transformations
The nitrogen atoms and the benzyl group in this compound offer potential sites for interaction with transition metals, suggesting its utility in catalysis.
The cleavage of C-N bonds by transition metals is a growing area of interest in organic synthesis. rsc.orgresearchgate.net The benzyl group in N-benzyl amines can be cleaved under transition-metal catalysis, which could be a potential transformation for this compound. organic-chemistry.org This C-N bond activation can proceed through various mechanisms, including oxidative addition to a low-valent metal center. rsc.org Such a reaction would generate a metal-benzyl species and a metal-amido species, which could then participate in further catalytic cycles. While specific applications of this compound in this context are not extensively documented, the general reactivity patterns of N-benzyl amines in the presence of transition metal catalysts suggest potential for its use in C-C and C-N bond-forming reactions. rsc.org Furthermore, the diamine structure of this compound makes it a potential bidentate ligand for transition metal complexes, which could find applications in various catalytic processes.
Participation in Domino and Cascade Reactions
While this compound can be a product of domino reactions, its core scaffold is notably assembled through elegant and efficient one-pot cascade sequences. These reactions, characterized by a series of intramolecular events following an initial intermolecular reaction, provide rapid access to the complex diazabicyclic framework from simple acyclic or monocyclic precursors.
A prominent example is the three-component reaction involving an amino acid ester hydrochloride, an ortho-azido- or ortho-nitrobenzaldehyde, and a maleimide (B117702). uni-muenchen.deresearchgate.net This process initiates with the in situ generation of an azomethine ylide from the amino acid and aldehyde. This dipole then undergoes a [3+2] cycloaddition with the maleimide as the dipolarophile, stereoselectively forming a complex polycyclic pyrrolidine (B122466) intermediate. This initial cycloaddition triggers a cascade of subsequent reactions. The azide (B81097) or nitro group is then reduced, typically using a reducing agent like tin(II) chloride or through catalytic hydrogenation, to yield an amine. This newly formed amine is strategically positioned to undergo an intramolecular lactamization with an adjacent ester group that originated from the amino acid component. This final cyclization step forges the second ring of the bicyclic system, yielding the fused 3,9-diazabicyclo[4.2.1]nonane core. uni-muenchen.deresearchgate.net
The efficiency of this one-pot methodology lies in its ability to construct multiple C-C and C-N bonds and several stereocenters in a single, uninterrupted sequence, thereby adhering to the principles of atom and step economy. The benzyl group in the final product, if introduced via the initial amino acid, serves as a protecting group that can be removed for further functionalization.
Table 1: One-Pot Synthesis of a 3,9-Diazabicyclo[4.2.1]nonane-Containing Scaffold
| Reactant 1 (Amino Acid Ester HCl) | Reactant 2 (Aldehyde) | Reactant 3 (Dipolarophile) | Key Transformation Steps | Product Scaffold |
|---|---|---|---|---|
| Glycine methyl ester hydrochloride | 2-Azidobenzaldehyde (B97285) | N-Phenylmaleimide | [3+2] Cycloaddition, Reduction, Lactamization | Phenyl-substituted fused 3,9-diazabicyclo[4.2.1]nonane |
| Alanine methyl ester hydrochloride | 2-Nitrobenzaldehyde | N-Methylmaleimide | [3+2] Cycloaddition, Reduction, Lactamization | Methyl-substituted fused 3,9-diazabicyclo[4.2.1]nonane |
| Phenylalanine methyl ester hydrochloride | 2-Azidobenzaldehyde | Maleimide | [3+2] Cycloaddition, Reduction, Lactamization | Benzyl-substituted fused 3,9-diazabicyclo[4.2.1]nonane |
Debenzylation and Further Functionalization Reactions of this compound
The benzyl group at the N9 position of the 3,9-diazabicyclo[4.2.1]nonane system serves as a crucial protecting group, which upon removal, unveils a secondary amine that is available for a wide array of chemical modifications. The debenzylation is a key step that allows for the diversification of the core scaffold, enabling the synthesis of libraries of compounds for various applications, including medicinal chemistry.
A common and effective method for the removal of the N-benzyl group is catalytic hydrogenation. osi.lv This reaction is typically carried out using a palladium catalyst, such as palladium on carbon (Pd/C) or palladium hydroxide (B78521) on carbon (Pd(OH)₂/C), under a hydrogen atmosphere. The reaction solvent is usually a protic solvent like methanol (B129727) or ethanol. The efficiency of the hydrogenolysis can be influenced by additives. For instance, the presence of an acid, such as acetic acid, can facilitate the cleavage of the C-N bond. nih.gov
An alternative to high-pressure hydrogenation is catalytic transfer hydrogenation. This method utilizes a hydrogen donor in solution, avoiding the need for gaseous hydrogen. A widely used system for this transformation is palladium on carbon in combination with a hydrogen donor like ammonium (B1175870) formate (B1220265) or formic acid. These conditions are generally mild and effective for the debenzylation of various N-benzylamines.
Once the benzyl group is removed, the resulting 3,9-diazabicyclo[4.2.1]nonane, with a free secondary amine at the N9 position (and potentially at the N3 position if it was also protected), becomes a versatile intermediate for further functionalization. The secondary amine can readily undergo a variety of reactions, including:
Acylation: Reaction with acyl chlorides or acid anhydrides in the presence of a base to form amides.
Alkylation: Introduction of alkyl groups using alkyl halides.
Arylation: Formation of N-aryl bonds through methods like the Buchwald-Hartwig amination.
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to introduce substituted alkyl groups.
Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonamides.
These functionalization reactions allow for the systematic modification of the bicyclic scaffold, which is a common strategy in the development of new therapeutic agents, where the nature of the substituent on the nitrogen atoms can significantly influence the biological activity. nih.gov
Table 2: Debenzylation and Potential Functionalization Reactions
| Starting Material | Reaction Type | Reagents and Conditions | Intermediate/Product |
|---|---|---|---|
| This compound | Catalytic Hydrogenation | H₂, Pd/C, Methanol | 3,9-Diazabicyclo[4.2.1]nonane |
| This compound | Catalytic Transfer Hydrogenation | Ammonium Formate, Pd/C, Methanol | 3,9-Diazabicyclo[4.2.1]nonane |
| 3,9-Diazabicyclo[4.2.1]nonane | Acylation | Acetyl chloride, Triethylamine, Dichloromethane | 9-Acetyl-3,9-diazabicyclo[4.2.1]nonane |
| 3,9-Diazabicyclo[4.2.1]nonane | Alkylation | Methyl iodide, Potassium carbonate, Acetonitrile | 9-Methyl-3,9-diazabicyclo[4.2.1]nonane |
| 3,9-Diazabicyclo[4.2.1]nonane | Reductive Amination | Acetone, Sodium triacetoxyborohydride, Dichloroethane | 9-Isopropyl-3,9-diazabicyclo[4.2.1]nonane |
Conformational and Stereochemical Analysis of the 3,9 Diazabicyclo 4.2.1 Nonane Framework
Conformational Preferences and Dynamics of the Bridged Diazepane Ring System
The bicyclic nature of the 3,9-diazabicyclo[4.2.1]nonane framework significantly restricts the conformational freedom typically associated with a seven-membered diazepane ring. This constrained environment is central to its utility as a scaffold in designing molecules with specific spatial orientations.
The 3,9-diazabicyclo[4.2.1]nonane system is characterized by a notable degree of conformational rigidity when compared to monocyclic diazepanes. The bridging inherent in the bicyclo[4.2.1] structure limits the number of accessible low-energy conformations and increases the energy barrier for ring inversions. While seven-membered rings are generally flexible, the fusion within the bicyclic system introduces significant torsional and transannular strain, which dictates the preferred geometry. researchgate.net In some substituted piperidine (B6355638) orexin (B13118510) receptor antagonists with complex structures, multiple conformations have been observed as a result of hindered rotations that are slow on the NMR timescale. researchgate.net This suggests that while flexible to some extent, the interconversion between different conformations of the diazabicyclo[4.2.1]nonane ring system is a high-energy process, leading to structurally well-defined states.
The presence of substituents, particularly a bulky N-benzyl group at the N9 position, plays a crucial role in dictating the conformational preferences of the ring system through both steric and electronic effects.
Steric Influence : The sheer size of the benzyl (B1604629) group introduces significant steric hindrance. genspark.ai This steric bulk can influence the molecule's reactivity and preferred conformation by favoring geometries that minimize non-bonded interactions. researchgate.net In the synthesis of complex cage structures, the steric hindrance of benzyl groups has been shown to lead to the initial formation of higher-energy intermediates, which can provide an opportunity to correct chirality during the reaction sequence. nih.gov
Electronic Influence : Beyond simple bulk, the benzyl group exerts electronic effects that can stabilize specific conformations. The aromatic ring can engage in favorable π-π stacking interactions, which was found to reduce the energy of intermediates and the energy barrier of the rate-determining step in the synthesis of the CL-20 precursor. nih.gov Furthermore, in related bicyclic systems, an anomeric effect has been observed where the lone pair of one nitrogen atom stabilizes an axial benzyl group on an adjacent nitrogen, making this conformation more favorable than the equatorial position. nih.gov The electron-withdrawing nature of the benzyl group can also reduce the nucleophilicity of the nitrogen atom it is attached to. genspark.ai
Diastereoselective and Enantioselective Control in Synthesis and Derivatization
Achieving stereochemical control during the synthesis and modification of the 3,9-diazabicyclo[4.2.1]nonane framework is critical for its application in areas such as pharmacology, where specific stereoisomers often exhibit desired biological activity.
The unambiguous determination of the three-dimensional arrangement of atoms is fundamental. Single-crystal X-ray crystallography stands as the definitive method for elucidating both the relative and absolute stereochemistry of the 3,9-diazabicyclo[4.2.1]nonane framework and its precursors, provided that suitable crystalline material can be obtained. nih.gov For instance, the stereochemistry of key intermediates in the asymmetric synthesis of the (1S,6R)-3,9-diazabicyclo[4.2.1]nonane derivative was confirmed using this technique, with crystallographic data made available through the Cambridge Crystallographic Data Centre. acs.org
When single crystals are not available, a combination of advanced spectroscopic and analytical methods is employed. These include:
Nuclear Magnetic Resonance (NMR) Spectroscopy : Techniques such as Rotating-frame Overhauser Effect Spectroscopy (ROESY) can establish the relative stereochemistry of a molecule in solution by measuring through-space proton-proton interactions. mdpi.com
Chiroptical Methods : Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are powerful non-destructive techniques that, when combined with quantum chemical calculations, allow for the confident assignment of the absolute configuration of chiral molecules. nih.gov
Chemical Derivatization : The advanced Marfey's method, which involves derivatizing a chiral molecule with a chiral reagent and analyzing the resulting diastereomers by liquid chromatography, is a well-established technique for determining the absolute configuration of amino-containing compounds. mdpi.com
The use of chiral auxiliaries is a powerful strategy for controlling stereochemistry during the synthesis of the 3,9-diazabicyclo[4.2.1]nonane core. A notable example is the scalable asymmetric synthesis of the (1S,6R)-enantiomer, a valuable building block in medicinal chemistry. acs.orgnih.gov This synthesis effectively utilizes (S)-phenylethylamine as a chiral auxiliary to direct the stereochemical outcome. acs.orgnih.gov
The process involves several key stereocontrolled steps, as summarized in the table below. acs.orgnih.gov
| Step | Description | Stereochemical Control Mechanism |
|---|---|---|
| 1. Oxime Formation | A nortropinone derivative is reacted with hydroxylamine (B1172632) in the presence of the chiral auxiliary (S)-phenylethylamine to form a mixture of E- and Z-oxime diastereomers. | The chiral auxiliary induces facial selectivity, leading to the formation of diastereomers. |
| 2. Diastereomer Transformation | A Crystallization-Induced Diastereomer Transformation (CIDT) is employed. The undesired oxime isomer in solution equilibrates to the desired, less soluble E-oxime, which crystallizes out, driving the equilibrium and yielding a high diastereomeric excess. | Thermodynamic control combined with differential solubility of the diastereomers allows for the isolation of a single diastereomer. |
| 3. Beckmann Rearrangement | The purified E-oxime undergoes a stereospecific Beckmann rearrangement to form a lactam. | The rearrangement is stereospecific; the configuration of the oxime directly dictates the structure of the resulting lactam. |
| 4. Reduction | The chiral auxiliary is removed, and the resulting lactam is reduced with a reducing agent like LiAlH₄ to afford the final monoprotected (1S,6R)-3,9-diazabicyclo[4.2.1]nonane derivative. | The reduction of the lactam yields the target diamine without affecting the established stereocenters. |
This synthetic route demonstrates how a chiral auxiliary can be strategically employed to resolve and control stereocenters, enabling the efficient and scalable production of enantiomerically pure 3,9-diazabicyclo[4.2.1]nonane derivatives. nih.gov
Computational and Theoretical Chemistry Studies of 9 Benzyl 3,9 Diazabicyclo 4.2.1 Nonane
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Energetics
Computational methods are pivotal in predicting reaction mechanisms and characterizing the high-energy transition states that are often difficult to observe experimentally. For related bicyclic systems, understanding the mechanistic implications of reactions like crystallization-induced diastereomer transformations (CIDT) is crucial for achieving high selectivity in synthesis. researchgate.net For example, computational studies on similar structures have indicated that an exo transition state may be favored due to reduced torsional strain. evitachem.com In the context of cycloaddition reactions used to form related scaffolds, computational investigations have been used to explore the plausible reaction mechanisms. researchgate.net Although specific studies on 9-benzyl-3,9-diazabicyclo[4.2.1]nonane are not detailed in the available literature, the principles from related bicyclo[3.3.1]nonane systems, where reaction pathways like Effenburger-type cyclizations are analyzed, can be applied. rsc.org
The conformational flexibility of the bicyclo[4.2.1]nonane framework is a key determinant of its biological activity and chemical reactivity. The seven-membered ring can adopt several conformations, and the presence of the benzyl (B1604629) group adds another layer of complexity.
Computational studies on the related bicyclo[3.3.1]nonane system reveal a preference for certain conformers, such as the chair-chair (CC) or boat-chair (BC) forms. rsc.org The interplay of factors like lone pair-lone pair repulsion, known as the "hockey sticks" effect, and stabilizing stereoelectronic interactions can dictate the conformational equilibrium. rsc.org For example, in 9-oxa-3,7-dithiabicyclo[3.3.1]nonane, the boat-chair conformer is prevalent due to repulsion between heavy atoms at the 3 and 7 positions. rsc.org Conversely, in 3,7-dithia-1,5-diazabicyclo[3.3.1]nonane, stabilizing N–C–S stereoelectronic interactions favor the chair-chair conformer. rsc.org Similar computational analyses on this compound would be essential to map its conformational energy landscape and identify the most stable low-energy structures.
While not directly involving this compound, computational studies on the N-O bond dissociation enthalpies (BDEs) of related bridgehead bicyclic amine N-oxides provide crucial data on their stability and reactivity. nih.govnih.gov These studies utilize methods like B3LYP/6-31G* and M06/6-311G+(d,p) to calculate the energy required to homolytically cleave the N-O bond. nih.govresearchgate.netresearchgate.net
The calculated BDEs for various amine N-oxides span a range of about 40 kcal/mol. nih.govnih.govresearchgate.net A significant point of investigation has been the discrepancy between experimental and computational BDE values for compounds like pyridine (B92270) N-oxide (PNO) and trimethylamine (B31210) N-oxide (TMAO). nih.gov Computational models predict a BDE for PNO that is 10-14 kcal/mol higher than that of TMAO, a difference larger than suggested by some experimental data, highlighting the challenges in obtaining accurate thermochemical data for these hygroscopic compounds. nih.govwayne.edu
| Compound | Computational Method | Calculated N-O BDE (kcal/mol) | Reference |
|---|---|---|---|
| Pyridine N-oxide (PNO) | M06/6-311G+(d,p) | 68.7 | nih.gov |
| Trimethylamine N-oxide (TMAO) | M06/6-311G+(d,p) | 55.2 | nih.gov |
| Quinuclidine N-oxide | M06/6-311G+(d,p) | 59.8 | nih.gov |
| Triethylamine-N-oxide | Composite (Best Estimate) | 59.0 ± 0.8 | wayne.edu |
Molecular Dynamics and Conformational Sampling
Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational space of flexible molecules over time, providing insights into their dynamic behavior. For bicyclic amines, MD can reveal the transitions between different conformational states and the timescale on which these changes occur. While specific MD studies focused solely on this compound are not prominent in the surveyed literature, molecular modeling studies on structurally related compounds, such as diazabicyclo[3.2.1]octanes, have been crucial. acs.org These studies help to understand how the bicyclic framework modulates affinity toward biological targets like opioid receptors. acs.org The conformational preferences identified through such simulations are essential for rationalizing biological data and understanding structure-activity relationships. researchgate.net
Predictive Modeling and Quantitative Structure-Activity Relationships (QSAR) for Related Bicyclic Amines
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. For classes of compounds like bicyclic amines, QSAR can predict the activity of new derivatives and guide synthetic efforts.
A QSAR study on a series of 5,6-bicyclic heterocycles as potential anti-Alzheimer's agents illustrates this approach. researchgate.net In this study, various physicochemical parameters (descriptors) were correlated with the biological activity (inhibition of β-amyloid) using statistical methods like multiple linear regression (MLR) and artificial neural networks (ANN). researchgate.net The resulting models provided a good correlation between the experimental and predicted activities, with a correlation coefficient (R) of 0.843 for the MLR model. researchgate.net
Computational models, including QSAR and molecular docking, are instrumental in developing structure-activity hypotheses. By analyzing the relationship between structural features and activity, researchers can infer which parts of a molecule are critical for its biological function. For example, in studies of diaryl-substituted bicyclic amines with antiprotozoal properties, over 200 derivatives were synthesized and tested to establish clear structure-activity relationships, even without knowing the precise molecular target. nih.gov Similarly, for 5,6-bicyclic heterocycles, QSAR analysis helped to identify the key structural descriptors that influence anti-Alzheimer activity, allowing for the interpretation of compound activity based on multivariate statistical analysis. researchgate.net These hypotheses guide the design of new, more potent analogues by focusing on modifications that are predicted to enhance biological activity.
Advanced Methodologies for Structural Elucidation and Mechanistic Probing
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignment
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 9-Benzyl-3,9-diazabicyclo[4.2.1]nonane in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.
Application of 1D and 2D NMR Techniques (e.g., COSY, NOESY, HSQC, HMBC) for Probing Connectivity and Stereochemistry
One-dimensional (1D) NMR spectra, including ¹H and ¹³C NMR, offer the initial assessment of the molecular structure. The ¹H NMR spectrum provides information on the number of distinct proton environments and their neighboring protons through spin-spin coupling. The ¹³C NMR spectrum, often acquired with proton decoupling, reveals the number of unique carbon atoms. For derivatives of the 3,9-diazabicyclo[4.2.1]nonane scaffold, specific chemical shifts are observed that are characteristic of the bicyclic framework. researchgate.net
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning these signals and establishing the complete molecular structure. researchgate.net
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY spectra would reveal correlations between protons on adjacent carbons within the seven- and five-membered rings, allowing for the tracing of the carbon skeleton's connectivity. sdsu.eduyoutube.com
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. sdsu.eduyoutube.com It is a powerful tool for assigning the ¹³C spectrum based on the more readily assigned ¹H spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectra show correlations between protons and carbons over two or three bonds. youtube.comipb.pt This is particularly useful for identifying connections to quaternary carbons and for confirming the attachment of the benzyl (B1604629) group to the N9 position by observing a correlation between the benzylic protons and the bridgehead carbons of the bicyclic system.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects protons that are close in space, irrespective of whether they are connected through bonds. mdpi.com This information is critical for determining the stereochemistry and preferred conformation of the molecule.
| 2D NMR Technique | Purpose | Expected Key Correlations |
|---|---|---|
| COSY | Identifies JH-JH coupling networks | Correlations between protons on adjacent carbons within the bicyclic rings. |
| HSQC | Correlates protons to their directly attached carbons (¹JCH) | Each proton signal of the bicyclic frame and benzyl group correlates to its corresponding carbon signal. |
| HMBC | Shows long-range C-H correlations (²JCH, ³JCH) | Benzylic CH₂ protons correlate to the N9 bridgehead carbons and the ipso-carbon of the phenyl ring. Bridgehead protons correlate to multiple carbons across the rings. |
| NOESY | Identifies through-space proximity of protons | Correlations between protons on different rings that are spatially close, revealing the 3D conformation. |
NMR-Based Conformational Studies
The bicyclo[4.2.1]nonane framework is a strained system that can adopt several conformations. NMR-based studies, particularly using NOESY, are pivotal in determining the dominant conformation in solution. mdpi.comresearchgate.net By analyzing the cross-peaks in a NOESY spectrum, the relative distances between protons can be inferred. For instance, the presence or absence of NOEs between the bridgehead protons and other protons within the rings can help to define the twist and pucker of both the seven-membered and five-membered rings. Computational modeling is often used in conjunction with NMR data to rationalize the observed conformational preferences. researchgate.net
Single-Crystal X-ray Diffraction for Definitive Structural and Stereochemical Determination
Single-crystal X-ray diffraction provides the most definitive structural information for a crystalline compound, offering precise coordinates of each atom in the crystal lattice. This technique unambiguously determines the molecule's connectivity, configuration, and conformation in the solid state. While a specific crystal structure for this compound is not widely published, analysis of related bicyclic structures provides insight into the expected molecular geometry. scispace.com
Analysis of Bond Lengths, Angles, and Dihedral Angles in Bridged Systems
The analysis of a crystal structure yields a wealth of data on the molecule's internal coordinates.
Bond Lengths: The C-N, C-C, and aromatic C-C bond lengths would be expected to fall within their typical ranges. However, slight elongations may be observed in bonds within the bicyclic system due to ring strain.
Bond Angles: The internal angles of the rings, particularly at the bridgehead carbons, will deviate significantly from the ideal sp³ tetrahedral angle of 109.5° due to the geometric constraints of the bridged system.
Dihedral Angles: These angles define the conformation of the rings. For the bicyclo[4.2.1]nonane system, the dihedral angles would describe the specific twist-chair or boat-like conformations of the seven-membered ring and the envelope conformation of the five-membered ring.
| Parameter | Typical Value | Significance |
|---|---|---|
| C-N Bond Length | 1.45 - 1.48 Å | Standard single bond length. |
| C-C Bond Length (aliphatic) | 1.52 - 1.55 Å | Slight elongation possible due to ring strain. |
| Bridgehead C-N-C Angle | ~110 - 115° | Indicates the geometry at the nitrogen atom. |
| Ring Dihedral Angles | Variable | Defines the precise conformation (e.g., chair, boat, twist) of the rings. |
Mass Spectrometry (e.g., HRMS, ESI-TOF) for Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and formula of a compound and for gaining structural information through analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS), often using techniques like Electrospray Ionization Time-of-Flight (ESI-TOF), can measure the mass of an ion with very high accuracy. rsc.org This allows for the unambiguous determination of the molecular formula. For this compound (C₁₄H₂₀N₂), the expected exact mass of the protonated molecule [M+H]⁺ is 217.1705. uni.lu HRMS can confirm this value, distinguishing it from other potential formulas with the same nominal mass.
Fragmentation analysis, typically performed using tandem mass spectrometry (MS/MS), provides insights into the compound's structure. Upon collision-induced dissociation (CID), the protonated molecule fragments in predictable ways. For N-benzyl amines, a characteristic fragmentation is the cleavage of the C-N bond connecting the benzyl group to the nitrogen. nih.govresearchgate.net
Key expected fragmentation pathways for [C₁₄H₂₀N₂ + H]⁺ include:
Loss of toluene: A rearrangement followed by the elimination of toluene (C₇H₈, 92 Da).
Formation of the tropylium (B1234903) ion: Cleavage of the benzylic C-N bond can lead to the formation of the highly stable tropylium cation (C₇H₇⁺) at m/z 91.
Formation of the benzyl cation: Direct cleavage can also produce the benzyl cation (C₇H₇⁺) at m/z 91.
Fragmentation of the bicyclic core: Subsequent fragmentations would involve the breakdown of the diazabicyclo[4.2.1]nonane ring system.
| Adduct | Formula | Calculated m/z |
|---|---|---|
| [M+H]⁺ | C₁₄H₂₁N₂⁺ | 217.1705 |
| [M+Na]⁺ | C₁₄H₂₀N₂Na⁺ | 239.1524 |
| [M+K]⁺ | C₁₄H₂₀N₂K⁺ | 255.1264 |
Spectroscopic Techniques for Mechanistic Intermediates (e.g., UV-Vis for Cu-complexes)
When this compound acts as a ligand to coordinate with transition metals, UV-Visible (UV-Vis) spectroscopy becomes a valuable tool for studying the resulting metal complexes and potential reaction intermediates. The two nitrogen atoms can act as a bidentate ligand, chelating to a metal center like copper(II).
The UV-Vis spectrum of such a Cu(II) complex would be characterized by two main types of electronic transitions:
Ligand-to-Metal Charge Transfer (LMCT) Bands: These are typically high-intensity absorptions found in the UV or near-visible region (250-450 nm). They arise from the excitation of an electron from a ligand-based orbital to a metal-based d-orbital. orientjchem.orgrsc.org
d-d Transitions: These are lower-intensity absorptions that occur in the visible region (typically 500-700 nm for Cu(II) complexes) and are responsible for their color. bch.roresearchgate.net They involve the excitation of an electron from a lower-energy d-orbital to a higher-energy d-orbital within the metal center. The energy (and thus the λₘₐₓ) of the d-d transition is sensitive to the geometry of the coordination sphere. For Cu(II) complexes, a λₘₐₓ in the range of 500-550 nm often suggests a square-pyramidal geometry, while values in the 550-650 nm range are more characteristic of square-planar geometries. rsc.orgbch.ro By monitoring changes in the UV-Vis spectrum, one can probe the formation of metal complexes and gain insight into the coordination environment of the metal ion.
Applications and Future Research Directions of 9 Benzyl 3,9 Diazabicyclo 4.2.1 Nonane in Chemical Sciences
Utility as a Versatile Building Block in Complex Organic Synthesis
The 3,9-diazabicyclo[4.2.1]nonane core, of which 9-benzyl-3,9-diazabicyclo[4.2.1]nonane is a key derivative, is recognized for its utility as a versatile building block in the creation of complex, nitrogen-containing molecules. Its structurally constrained framework is particularly valuable in medicinal chemistry for developing novel pharmaceuticals. The benzyl (B1604629) group serves as a common protecting group and can influence the molecule's lipophilicity, which is crucial for pharmacological applications. The bicyclic system's inherent rigidity allows for the precise spatial orientation of functional groups, a critical aspect in the design of molecules intended to interact with specific biological targets.
Precursor to Quinolone Derivatives and Other Specialized Heterocyclic Scaffolds
The 3,9-diazabicyclo[4.2.1]nonane moiety has been successfully incorporated into various specialized heterocyclic scaffolds, most notably quinolone derivatives. Research into new antibacterial agents for veterinary medicine led to the synthesis of a series of 7-diazabicycloalkylquinolones, where the 9-methyl-3,9-diazabicyclo[4.2.1]nonane group was one of the key bicyclic side chains investigated. bohrium.com This work was instrumental in the development of danofloxacin, demonstrating the scaffold's role as a crucial precursor in accessing complex antibacterial compounds. bohrium.com
Further synthetic efforts have produced derivatives such as (±) 3-(6-nitro-2-quinolinyl)-[9-methyl]-3,9-diazabicyclo-[4.2.1]-nonane, directly linking the bicyclic amine to a quinoline (B57606) ring system for the development of selective serotonin (B10506) reuptake inhibitors. researchgate.net Beyond quinolones, the scaffold is a cornerstone for other pharmacologically important structures. It forms the core of novel delta (δ) opioid agonists and potent dual orexin (B13118510) receptor antagonists, which are being investigated for pain modulation and as sleep-promoting therapies, respectively. researchgate.netresearchgate.net
Table 1: Heterocyclic Scaffolds Derived from the 3,9-Diazabicyclo[4.2.1]nonane Core
| Resulting Scaffold Class | Specific Application/Target |
|---|---|
| Quinolone Derivatives | Antibacterial agents (e.g., Danofloxacin development) bohrium.com |
| Quinolinyl Compounds | Selective Serotonin Reuptake Inhibitors (SSRIs) researchgate.net |
| Diazepane Analogs | Dual Orexin Receptor Antagonists (DORAs) for insomnia researchgate.net |
| Diazabicycloalkanes | Selective Delta (δ) Opioid Agonists for pain management researchgate.net |
Design of Conformationally Constrained Scaffolds for Chemical Biology and Ligand Design
The rigid geometry of the 3,9-diazabicyclo[4.2.1]nonane skeleton is a significant asset in chemical biology and ligand design. researchgate.net By locking the relative positions of the two nitrogen atoms and any appended substituents, the scaffold reduces the entropic penalty upon binding to a biological target, which can lead to higher affinity and selectivity. This conformational constraint allows medicinal chemists to design molecules with a more defined three-dimensional shape, facilitating a better fit into the binding pockets of enzymes and receptors. This principle has been effectively applied in the development of ligands for various central nervous system targets, where specificity is paramount.
Applications in Structure-Activity Relationship (SAR) Studies for Scaffold Optimization
For example, this scaffold was included in a comprehensive 3D-QSAR study of ligands for the α4β2 subtype of nicotinic acetylcholine (B1216132) receptors (nAChRs). Derivatives based on the diazabicyclo[4.2.1]nonane structure were synthesized and their binding affinities evaluated to build predictive computational models. In another study, various diazabicycloalkane cores, including the 3,9-diazabicyclo[4.2.1]nonane system, were used to develop novel δ opioid agonists, simplifying more complex structures to deduce the key pharmacophoric elements. researchgate.net
Table 2: Key Findings from Structure-Activity Relationship (SAR) Studies
| Target | Scaffold Investigated | Key Findings |
|---|---|---|
| Nicotinic Acetylcholine Receptors (nAChRs) | Diazabicyclo[4.2.1]nonane derivatives | Inclusion in a 45-compound training set helped build statistically reliable 3D-QSAR models to guide the rational design of new ligands. |
| Delta (δ) Opioid Receptors | 3,9-Diazabicyclo[4.2.1]nonane and related bicyclic cores | Simplification of a more complex lead compound with this scaffold helped identify it as a viable core motif for new δ opioid agonists with high affinity. researchgate.net |
| Quinolone Antibacterials | 9-Methyl-3,9-diazabicyclo[4.2.1]nonane as a C7 side chain | While in vitro potency was not highly variable among different bicyclic amines, the combination of other properties led to the selection of a different scaffold for the final drug candidate, danofloxacin. bohrium.com |
Role in the Development of Novel Organocatalysts and Ligands for Transition Metal Catalysis
The development of new catalysts is a central theme in modern chemistry. While the direct application of this compound as an organocatalyst or a ligand in transition metal catalysis is not yet extensively documented in the literature, its structural properties make it a promising candidate for future research. Chiral bicyclic amines are highly sought after for asymmetric catalysis. Recent synthetic advances that provide enantiomerically pure forms of the 3,9-diazabicyclo[4.2.1]nonane core are crucial for this potential application. researchgate.net
Interestingly, the relationship between organocatalysis and this scaffold has been demonstrated in a synthetic context. An efficient, diastereoselective synthesis of highly functionalized diazabicyclo[4.2.1]nonanes was developed using an organocatalytic Mannich reaction, showcasing how modern catalytic methods can be used to construct this valuable framework. researchgate.net The rigidity and defined stereochemistry of the scaffold are desirable features for a chiral ligand, suggesting that derivatives could be effective in coordinating with transition metals to create catalysts for asymmetric transformations. This remains an area ripe for exploration.
Advancements in Synthetic Accessibility and Structural Diversity of Bicyclic Amines
A significant barrier to the widespread use of complex scaffolds like this compound has historically been their synthetic accessibility. However, recent methodological advancements have greatly improved the ability to synthesize this and related bicyclic amines efficiently and with high stereocontrol.
One major breakthrough is the development of a one-pot, three-component methodology based on a [3+2] cycloaddition reaction, followed by reduction and lactamization, to diastereoselectively produce the 3,9-diazabicyclo[4.2.1]nonane-containing scaffold. bohrium.comacs.org This approach offers an efficient route to the core structure from simpler starting materials. acs.org Furthermore, a practical and scalable asymmetric synthesis has been reported that utilizes a crystallization-induced diastereomer transformation (CIDT) of oxime isomers. acs.org This powerful technique allows for the conversion of a mixture of stereoisomers into a single, enantiomerically pure product, which is critical for the development of chiral drugs and catalysts. researchgate.net These synthetic advancements not only make the scaffold more readily available for research but also expand the potential for creating a wide diversity of new derivatives.
Future Prospects in Computational Chemistry for Rational Design and Mechanism Prediction
Computational chemistry is becoming an indispensable tool for modern drug discovery and mechanistic studies. The 3,9-diazabicyclo[4.2.1]nonane scaffold is well-suited for computational analysis due to its conformational rigidity, which simplifies modeling. Three-dimensional quantitative structure-activity relationship (3D-QSAR) methods have already been successfully applied to a set of nAChR ligands that included diazabicyclo[4.2.1]nonane derivatives. These models provided valuable insights into the physicochemical determinants of binding, such as steric and electrostatic properties, and were used to guide the rational design and subsequent synthesis of new, potent ligands.
Looking forward, more advanced computational methods like Density Functional Theory (DFT) are expected to play a larger role. DFT calculations can be used to predict the stability of different conformations, model the interactions between a ligand and its receptor at an electronic level, and elucidate complex reaction mechanisms. For instance, DFT has been used to study the mechanisms of 1,3-dipolar cycloaddition reactions, which are used to synthesize the scaffold itself. acs.org As computational power increases, these in silico methods will be crucial for predicting the properties of novel this compound derivatives and for understanding the mechanistic underpinnings of their synthesis and biological activity, thereby accelerating the discovery process.
Broader Impact on Nitrogen Heterocycle Chemistry and Catalyst Design
The this compound scaffold has significantly influenced the landscape of nitrogen heterocycle chemistry and the development of innovative catalysts. Its inherent structural rigidity and chirality have been instrumental in addressing key challenges in stereoselective synthesis and in the creation of novel molecular architectures with potential applications in medicinal chemistry and materials science.
The diazabicyclo[4.2.1]nonane core provides a constrained and predictable three-dimensional arrangement, which is highly advantageous in the design of chiral ligands and organocatalysts. The fixed spatial orientation of the nitrogen atoms allows for precise control over the coordination environment around a metal center in a catalyst or the steric and electronic interactions in an organocatalytic transition state. This has led to the development of catalysts with high levels of enantioselectivity and diastereoselectivity in a variety of chemical transformations.
For instance, derivatives of the 3,9-diazabicyclo[4.2.1]nonane framework have been explored as chiral diamine ligands in asymmetric catalysis. These ligands can coordinate to metal centers, creating a chiral environment that directs the stereochemical outcome of reactions such as asymmetric additions. The benzyl group on the 9-position can further influence the catalytic activity and selectivity through steric hindrance or electronic effects, allowing for fine-tuning of the catalyst's properties.
Beyond its role in catalysis, the this compound moiety serves as a foundational building block for the synthesis of more complex nitrogen-containing heterocyclic systems. The reactivity of the two nitrogen atoms can be selectively manipulated to introduce a wide range of functional groups and to construct fused or spirocyclic ring systems. This has enabled the exploration of novel chemical space and the generation of libraries of compounds with diverse biological activities. For example, this scaffold is a key component in the development of potent dual orexin receptor antagonists, which have therapeutic potential for treating insomnia. researchgate.net
The unique topology of the diazabicyclo[4.2.1]nonane system has also inspired the development of new synthetic methodologies. Researchers have devised efficient strategies for the construction of this bicyclic core, which in turn have broadened the toolkit available to synthetic chemists for the preparation of other bridged and constrained heterocyclic compounds. These synthetic advancements are crucial for the continued discovery of new molecules with desired properties.
Q & A
Q. How are structure-activity relationships (SAR) systematically explored for this scaffold?
- Answer :
- Parallel Synthesis : Generate derivatives with varied N9 substituents (e.g., benzyl, cinnamyl) and assay against receptor panels .
- 3D-QSAR : Comparative Molecular Field Analysis (CoMFA) correlates steric/electrostatic fields with μ-opioid affinity .
Methodological Notes
- Synthesis Optimization : Monitor reaction temperature and stoichiometry during tropinone cyclization to avoid byproducts (e.g., over-azidation) .
- Analytical Validation : Cross-validate NMR assignments with HSQC and COSY to resolve overlapping signals in the bicyclic core .
- Data Conflict Resolution : Use isothermal titration calorimetry (ITC) to distinguish binding affinity (Kd) from functional efficacy (EC₅₀) in receptor studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
